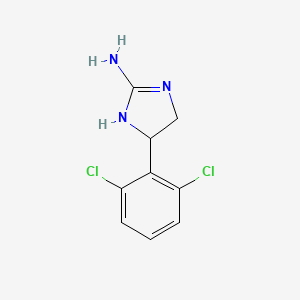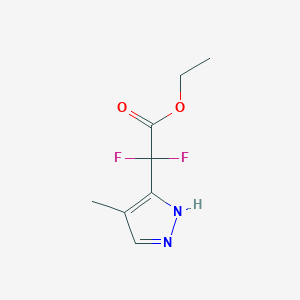
1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound is characterized by the presence of a 3,5-dimethylphenyl group and a methoxy group attached to the indole core. Its unique structure makes it a subject of interest in both synthetic chemistry and pharmacological research.
準備方法
The synthesis of 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 3,5-Dimethylphenyl Group: This step involves the Friedel-Crafts alkylation reaction, where the indole core reacts with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at various positions using reagents like halogens, nitrating agents, or sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials, including dyes and polymers, due to its unique structural properties.
作用機序
The mechanism of action of 1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
類似化合物との比較
1-(3,5-Dimethylphenyl)-5-methoxy-1H-indole can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)-5-methoxy-1H-indole: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
1-(3,5-Dimethylphenyl)-5-hydroxy-1H-indole: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s reactivity and interactions with biological targets.
1-(3,5-Dimethylphenyl)-5-methoxy-2H-indole: The position of the methoxy group on the indole ring can influence the compound’s electronic properties and its behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
特性
分子式 |
C17H17NO |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
1-(3,5-dimethylphenyl)-5-methoxyindole |
InChI |
InChI=1S/C17H17NO/c1-12-8-13(2)10-15(9-12)18-7-6-14-11-16(19-3)4-5-17(14)18/h4-11H,1-3H3 |
InChIキー |
ZYLBAMYEXCOHTN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)



![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)

![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)




![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)


